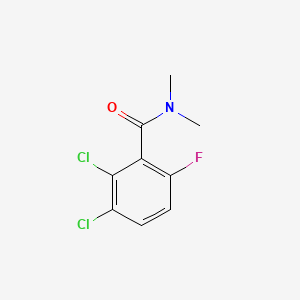

2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide

Description

Propriétés

IUPAC Name |

2,3-dichloro-6-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO/c1-13(2)9(14)7-6(12)4-3-5(10)8(7)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJCLEDTJWPLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorination of 2-Fluoro-3-chlorobenzoic Acid

The synthesis begins with 2-fluoro-3-chlorobenzoic acid, which undergoes chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acid catalysts such as iron(III) chloride (FeCl₃). For example, chlorination at 60–90°C in glacial acetic acid achieves >95% conversion to 2,3-dichloro-6-fluorobenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid group to the corresponding acid chloride, yielding 2,3-dichloro-6-fluorobenzoyl chloride.

Amidation with Dimethylamine

The acid chloride intermediate is reacted with excess dimethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. This step typically achieves 85–92% yield, with purification via recrystallization from ethanol/water mixtures. Critical parameters include stoichiometric control (2.5–3.0 equiv. dimethylamine) and moisture exclusion to prevent hydrolysis.

Table 1: Representative Conditions for Direct Amidation

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 0–25°C | 85–92 |

| Solvent | THF, DCM | — |

| Dimethylamine Equiv. | 2.5–3.0 | — |

| Reaction Time | 4–6 hours | — |

Cyanide Substitution and Hydrolysis Pathway

Alternative routes exploit nitrile intermediates, as demonstrated in the synthesis of structurally analogous benzamides. This method avoids handling corrosive acid chlorides and may improve atom economy.

Synthesis of 2,3-Dichloro-6-fluorobenzonitrile

2-Fluoro-3-chlorobenzonitrile undergoes regioselective chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C. This step introduces the second chlorine atom at the 3-position with 78–85% yield. The nitrile group remains intact under these conditions, enabling downstream hydrolysis.

Hydrolysis to Amide and Dimethylation

The nitrile intermediate is hydrolyzed to the primary amide using concentrated sulfuric acid (H₂SO₄) at 120°C, followed by N,N-dimethylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. This two-step sequence achieves a combined yield of 65–70%, with the dimethylation step requiring 12–18 hours at reflux.

Table 2: Key Metrics for Nitrile-Based Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Chlorination | NCS, DMF, 80°C | 78–85 |

| Hydrolysis | H₂SO₄, 120°C | 90–95 |

| Dimethylation | CH₃I, K₂CO₃, acetone | 70–75 |

Grignard Reagent-Mediated Formylation

A less conventional approach adapts Grignard reagent strategies from benzaldehyde syntheses. While originally designed for 2,6-dichloro-3-fluorobenzaldehyde, this method can be modified to introduce the amide functionality.

Halogen-Metal Exchange and Formylation

2,4-Dichloro-5-fluorobenzoic acid is brominated at the 3-position using N-bromosuccinimide (NBS) in concentrated sulfuric acid, yielding 2,4-dichloro-3-bromo-5-fluorobenzoic acid. Treatment with isopropylmagnesium chloride (iPrMgCl) induces halogen-metal exchange, forming a Grignard intermediate that reacts with dimethylformamide (DMF) to install the formyl group.

Oxidation and Amidation

The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic media, followed by amidation with dimethylamine. This multi-step route achieves a total yield of 50–55%, limited by the oxidation step’s efficiency.

Palladium-Catalyzed Cross-Coupling for Advanced Intermediates

Recent advances employ palladium catalysis to assemble the benzamide core. For example, Suzuki-Miyaura coupling between 3-chloro-2-fluorophenylboronic acid and a pre-functionalized amide fragment has been explored.

Boronic Acid Preparation

3-Chloro-2-fluorophenylboronic acid is synthesized via lithiation of 1,2-dichloro-3-fluorobenzene followed by treatment with trimethyl borate (B(OMe)₃).

Coupling with Dimethylamide Precursors

The boronic acid is coupled with a brominated N,N-dimethylamide using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene/water biphasic system. This method offers excellent regioselectivity but requires stringent anhydrous conditions, yielding 60–68% of the target compound.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Amidation | High yield (85–92%) | Corrosive reagents | Industrial |

| Nitrile Hydrolysis | Avoids acid chlorides | Multi-step, lower yield | Pilot-scale |

| Grignard Formylation | Novel route | Low overall yield (50–55%) | Laboratory |

| Palladium Catalysis | Excellent selectivity | High catalyst cost | Niche |

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Applications De Recherche Scientifique

2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogenation : The 2,3-dichloro-6-fluoro pattern in the target compound contrasts with diflubenzuron’s 2,6-difluoro and etobenzanid’s 2,3-dichloro substitution. These variations influence electronic properties and target binding .

Physicochemical Properties

- Retention Behavior: N,N-dimethylbenzamide derivatives exhibit significantly lower retention indices in chromatography compared to primary amides (~80 units lower), indicating higher hydrophobicity .

- Molecular Weight : At ~235 g/mol, the target compound is lighter than diflubenzuron (310.68 g/mol) and etobenzanid (~334 g/mol), which could affect volatility and soil adsorption .

Activité Biologique

2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula : CHClFNO

- CAS Number : 2643367-83-1

Antitumor Activity

Recent studies have indicated that derivatives of benzamides, including 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide, show promising antitumor activity. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide

The mechanism by which 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in tumor metabolism.

- Receptor Interaction : It may interact with various receptors that regulate cell proliferation and apoptosis.

Case Studies

In a study involving the treatment of melanoma cells (A375), the compound was tested for its effects on cell viability and apoptosis induction. The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, suggesting its potential as an antitumor agent.

Structure-Activity Relationship (SAR)

The SAR studies have shown that substitutions on the benzamide scaffold significantly influence biological activity. The presence of chlorine and fluorine atoms enhances binding affinity to target proteins, thereby increasing potency.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) | Increased potency |

| Fluorine (F) | Enhanced bioavailability |

| Dimethylamine | Improved solubility |

Pharmacokinetics and Metabolism

The pharmacokinetic profile indicates that 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide is metabolically stable in liver microsomes, which is crucial for its therapeutic potential. Metabolic studies suggest that oxidative metabolism is the primary pathway, with minimal hydrolysis observed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide, and what key reagents/conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including halogenation, amidation, and dimethylation. Key steps include:

-

Halogenation : Selective introduction of chlorine and fluorine substituents via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃ or F₂ gas under controlled temperatures).

-

Amidation : Coupling of the benzoyl chloride intermediate with dimethylamine under basic conditions (e.g., NaOH or Et₃N in DCM).

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the final product.

-

Critical Factors : Strict temperature control (<40°C for amidation) and anhydrous solvents (e.g., DMF) prevent side reactions like hydrolysis .

Table 1 : Representative Synthetic Conditions

Step Reagents/Conditions Yield (%) Purity (%) Reference Halogenation Cl₂ (1.2 eq), FeCl₃, 0°C 75 90 Amidation Dimethylamine, Et₃N, DCM, RT 82 95

Q. Which analytical techniques are most effective for characterizing 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide, and how do substituents influence chromatographic retention?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) resolves aromatic protons (δ 7.2–7.8 ppm) and dimethyl groups (δ 2.8–3.1 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate isomers. Substituents like Cl and F increase retention time due to hydrophobicity .

- Mass Spectrometry : ESI-MS confirms molecular weight (calc. 260.6 g/mol; observed [M+H]⁺ 261.2) .

Q. How do physicochemical properties (e.g., solubility, stability) of 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide impact experimental design?

- Methodological Answer :

- Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO or DMF as stock solvents. For biological assays, dilute in PBS with <0.1% DMSO to avoid cytotoxicity.

- Stability : Degrades under prolonged UV exposure (t½ = 48 hrs in light). Store in amber vials at -20°C. Stability in buffers (pH 4–9) confirmed via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies leverage crystallographic data to optimize target binding for 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide derivatives?

- Methodological Answer : X-ray crystallography (e.g., PDB: 6BQA) reveals halogen bonding between Cl/F substituents and protein residues (e.g., His92 in bromodomains). Modifications:

- Fluorine Positioning : Meta-fluoro groups enhance π-stacking with aromatic side chains.

- Dimethylamide : The N,N-dimethyl group reduces steric hindrance in hydrophobic pockets.

- Validation : Surface plasmon resonance (SPR) quantifies binding affinity (KD < 100 nM) .

Q. How should researchers address contradictory bioactivity data in assays involving 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide?

- Methodological Answer :

- Orthogonal Assays : Confirm enzyme inhibition (IC₅₀) with fluorescence polarization (FP) and radiometric assays.

- Statistical Analysis : Use Grubbs’ test to identify outliers in dose-response curves (n ≥ 3 replicates).

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259381) to resolve discrepancies .

Q. What are the challenges in developing HPLC methods for analogs of 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide, and how can they be mitigated?

- Methodological Answer :

- Challenge : Co-elution of polar metabolites (e.g., hydrolyzed amide).

- Solution : Gradient optimization (e.g., 10–90% acetonitrile over 20 mins) or HILIC columns.

- Validation : Spiked recovery tests (85–115%) and LOQ < 0.1 µg/mL .

Q. How does the stability of 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide under reactive conditions (e.g., catalytic hydrogenation) influence synthetic scalability?

- Methodological Answer :

- Risk : Benzamide cleavage under H₂/Pd-C (10 atm, 60°C).

- Mitigation : Use milder reducing agents (e.g., NaBH₄/CuCl₂) or protect the amide with Boc groups.

- Kinetic Monitoring : In-situ FTIR tracks reaction progress (amide C=O at 1680 cm⁻¹) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.